
2,6-Dibromo-3,4,5-trimethoxybenzoic acid
Übersicht
Beschreibung
2,6-Dibromo-3,4,5-trimethoxybenzoic acid is an organobromine compound with the molecular formula C10H10Br2O5. It is a derivative of benzoic acid, where the benzene ring is substituted with two bromine atoms at the 2 and 6 positions, and three methoxy groups at the 3, 4, and 5 positions.
Vorbereitungsmethoden
2,6-Dibromo-3,4,5-trimethoxybenzoic acid can be synthesized through the bromination and transhalogenation of 2-iodo-3,4,5-trimethoxybenzoic acid using potassium bromate (KBrO3) as the brominating agent . The reaction conditions typically involve dissolving the starting material in a suitable solvent, such as acetic acid, and adding the brominating agent under controlled temperature and stirring conditions. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
2,6-Dibromo-3,4,5-trimethoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yields .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
DBrTMBA is synthesized through bromination and transhalogenation of 2-iodo-3,4,5-trimethoxybenzoic acid using potassium bromate (KBrO₃) in an environmentally friendly manner. This method is advantageous as it minimizes the use of hazardous reagents commonly found in traditional bromination processes. The reaction conditions involve a gradual temperature increase and controlled stirring to facilitate the formation of the desired product .
Synthesis Procedure Overview
- Starting Material : 2-Iodo-3,4,5-trimethoxybenzoic acid
- Reagents : KBrO₃, NaOH, sulfuric acid
- Conditions : Temperature raised from 294 K to 338 K
- Yield : Approximately 30% after crystallization
Structural Characteristics
The crystal structure of DBrTMBA reveals a catemeric arrangement of molecules characterized by carboxylic hydrogen-carbonyl interactions. This unique arrangement contributes to the stability of the compound through potential lone pair (O)–π-hole interactions . The molecular formula is C₁₀H₁₀Br₂O₅, with a molecular weight of 369.99 g/mol.
Applications in Organic Chemistry
DBrTMBA serves as a versatile precursor in various organic synthesis reactions. Its organobromine nature allows it to participate effectively in:
- Homo-coupling reactions : Utilizing DBrTMBA as a coupling partner enables the formation of complex organic structures.
- Cross-coupling reactions : It can be employed in Suzuki and Heck reactions, which are fundamental in constructing biaryl compounds and other complex molecules .
Pharmaceutical Applications
The compound has potential applications in pharmaceutical chemistry due to its structural similarity to other biologically active compounds. For instance:
- Antipsychotic Agents : DBrTMBA's derivatives may be explored for their efficacy as antipsychotic agents similar to remoxipride, which involves brominated aromatic compounds .
- Drug Development : Its unique structural properties could lead to the development of new drugs targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of 2,6-dibromo-3,4,5-trimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxy groups contribute to the compound’s reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate enzyme activities, receptor binding, and signal transduction pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2,6-Dibromo-3,4,5-trimethoxybenzoic acid is structurally similar to other halogenated benzoic acids, such as:
2,6-Diiodo-3,4,5-trimethoxybenzoic acid: This compound has iodine atoms instead of bromine atoms, which can affect its reactivity and applications.
3,4,5-Trimethoxybenzoic acid: This compound lacks the halogen substituents, making it less reactive in certain chemical reactions.
2,3-Dimethoxybenzoic acid: This compound has fewer methoxy groups and different substitution patterns, leading to distinct chemical properties and applications
Biologische Aktivität
2,6-Dibromo-3,4,5-trimethoxybenzoic acid (DBrTMBA) is a brominated derivative of trimethoxybenzoic acid, recognized for its potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its structural similarities with other bioactive compounds. This article explores the biological activity of DBrTMBA, focusing on its antibacterial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
DBrTMBA has the molecular formula and features a complex structure characterized by the presence of bromine and methoxy groups. The synthesis of DBrTMBA involves the bromination of 2-iodo-3,4,5-trimethoxybenzoic acid using potassium bromate (KBrO₃) in an alkaline medium. The resulting product crystallizes in long needle-like structures, indicating a stable arrangement facilitated by hydrogen bonding interactions among the carboxylic groups .
Table 1: Structural Characteristics of DBrTMBA
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₀Br₂O₅ |
Melting Point | 417–421 K |
Synthesis Method | Bromination and transhalogenation |
Crystallization | Needle-like crystals |
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of DBrTMBA against various bacterial strains. Notably, derivatives of trimethoxybenzoic acid have demonstrated significant inhibitory effects on bacterial growth. In particular, compound derivatives showed varying degrees of activity against Staphylococcus aureus and Salmonella enterica, with minimum inhibitory concentrations (MICs) being established for different strains.
Case Study: Antibacterial Efficacy
In a comparative study, DBrTMBA was tested alongside other trimethoxybenzoic acid derivatives. The results indicated that while some derivatives exhibited strong antibacterial properties, DBrTMBA also showed potential as an effective antimicrobial agent. For instance:
- Compound 10 demonstrated an MIC of 100 µM against S. aureus and 50 µM against S. Typhimurium.
- Other derivatives did not show observable activity at concentrations above 100 µM .
The antibacterial mechanisms attributed to DBrTMBA involve the inhibition of efflux pumps in bacteria. Efflux pumps are critical for bacterial resistance to antibiotics; thus, compounds that inhibit these pumps can restore the efficacy of existing antibiotics. For example:
- Derivatives such as compounds 5 and 6 were effective in inhibiting efflux pumps in S. enterica serovar Typhimurium SL1344.
- These compounds displayed synergy with standard antibiotics like ciprofloxacin, reducing MIC values significantly .
Table 2: Summary of Antibacterial Activity
Compound | Target Strain | MIC (µM) |
---|---|---|
DBRMTBA | S. aureus | 100 |
DBRMTBA | S. Typhimurium | 50 |
Compound 5 | S. enterica | Effective |
Compound 6 | Staphylococcus aureus | Effective |
Eigenschaften
IUPAC Name |
2,6-dibromo-3,4,5-trimethoxybenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O5/c1-15-7-5(11)4(10(13)14)6(12)8(16-2)9(7)17-3/h1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEXAABXBSOKEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1OC)Br)C(=O)O)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60285952 | |
Record name | 2,6-dibromo-3,4,5-trimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60285952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6307-91-1 | |
Record name | NSC43304 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43304 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-dibromo-3,4,5-trimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60285952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.